molecular formula C20H20Cl3N3O2S B12734365 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride CAS No. 128453-33-8

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride

Cat. No.: B12734365
CAS No.: 128453-33-8
M. Wt: 472.8 g/mol
InChI Key: ZRSPPOWTAGUWLD-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as amides, chlorobenzoyl, and imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a chlorobenzoyl derivative with an imidazole compound under basic conditions.

    Amidation: The intermediate product undergoes amidation with acetamide derivatives to form the final compound.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide derivative with different chemical properties.

    N-(4-chlorobenzoyl)acetamide: Shares some structural similarities but lacks the imidazole and thioether groups.

    N-methylacetamide: Another related compound with distinct functional groups.

Uniqueness

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is unique due to its complex structure, which imparts specific chemical and biological properties

Properties

CAS No.

128453-33-8

Molecular Formula

C20H20Cl3N3O2S

Molecular Weight

472.8 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]acetamide;hydrochloride

InChI

InChI=1S/C20H19Cl2N3O2S.ClH/c1-24-10-9-23-20(24)28-12-18(26)25(2)17-8-7-13(21)11-15(17)19(27)14-5-3-4-6-16(14)22;/h3-8,11H,9-10,12H2,1-2H3;1H

InChI Key

ZRSPPOWTAGUWLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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